Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazolo[3,4-a]pyrazine derivative 3 is a compound belonging to the class of oxazolo[3,4-a]pyrazines. These compounds are known for their diverse biological activities and potential therapeutic applications. Oxazolo[3,4-a]pyrazine derivatives have been studied extensively for their role as neuropeptide S receptor antagonists, which are important in modulating neurobiological functions such as locomotion, anxiety, and drug abuse .
Preparation Methods
The synthesis of oxazolo[3,4-a]pyrazine derivatives typically involves multiple steps, including cyclization and annulation reactions. One common synthetic route involves the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
Oxazolo[3,4-a]pyrazine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a scaffold for the development of new compounds with diverse biological activities.
Biology: Studied for its role in modulating neurobiological functions through interaction with neuropeptide S receptors.
Medicine: Potential therapeutic applications in treating anxiety, substance abuse disorders, and other neurobiological conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool for studying neuropeptide S receptor interactions
Mechanism of Action
The mechanism of action of oxazolo[3,4-a]pyrazine derivative 3 involves its interaction with neuropeptide S receptors. By binding to these receptors, the compound modulates various neurobiological functions, including locomotion, anxiety, and drug abuse. The molecular targets and pathways involved in this interaction are still being studied, but it is known that the compound exhibits potent in vitro and in vivo activity .
Comparison with Similar Compounds
Oxazolo[3,4-a]pyrazine derivative 3 is unique compared to other similar compounds due to its specific structure and potent activity as a neuropeptide S receptor antagonist. Similar compounds include:
Pyrrolo[1,2-a]pyrazine derivatives: Known for their antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: Show more activity on kinase inhibition.
6H-pyrrolo[3,4-b]pyrazine derivatives: Exhibit diverse biological activities.
Properties
IUPAC Name |
N-benzyl-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-24(27-18-20-10-4-1-5-11-20)28-16-17-29-23(19-28)26(32-25(29)31,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBWKKIZKTUNIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1C(=O)NCC3=CC=CC=C3)C(OC2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.